REACTION_CXSMILES
|
[CH2:1]([Li])CCCCC.[Li+].CC([N-]C(C)C)C.[Br:16][C:17]1[CH:25]=[CH:24][C:20]([C:21]([OH:23])=[O:22])=[C:19]([CH3:26])[CH:18]=1.C=O.Cl>C1COCC1>[Br:16][C:17]1[CH:18]=[C:19]2[C:20](=[CH:24][CH:25]=1)[C:21](=[O:23])[O:22][CH2:1][CH2:26]2 |f:1.2|
|
Name
|
|
Quantity
|
505 mL
|
Type
|
reactant
|
Smiles
|
C(CCCCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C(=O)O)C=C1)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
50.3 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
650 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
was stirred 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the internal temp <−55° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 30 min at −40° C.
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
was added in 3 portions as a solid
|
Type
|
CUSTOM
|
Details
|
below <18° C
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was then continued at room temperature for 1 hour during which time
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
After a second hour of stirring
|
Type
|
CUSTOM
|
Details
|
the vessel was immersed in an ice water bath
|
Type
|
CUSTOM
|
Details
|
the internal temperature less than 30° C
|
Type
|
CUSTOM
|
Details
|
The contents of the reaction vessel was subsequently transferred to a separatory funnel
|
Type
|
EXTRACTION
|
Details
|
where it was extracted 3× 400 mL EtOAc
|
Type
|
CONCENTRATION
|
Details
|
the combined organic phases were then concentrated to ˜800 mL total volume
|
Type
|
ADDITION
|
Details
|
To this was added Amberlyst 15 resin (12 g)
|
Type
|
STIRRING
|
Details
|
the resulting mixture stirred at 48° C. overnight (˜14 h)
|
Duration
|
14 h
|
Type
|
CUSTOM
|
Details
|
The resin was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the yellow solution concentrated to ˜200 mL total volume at which point the desired product
|
Type
|
CUSTOM
|
Details
|
to crystallize as a yellow solid which
|
Type
|
FILTRATION
|
Details
|
was then collected by filtration
|
Type
|
WASH
|
Details
|
The cake was subsequently washed with MTBE (2× 80 mL)
|
Type
|
CUSTOM
|
Details
|
to give the first crop of product
|
Type
|
WASH
|
Details
|
by washing the collected supernatant 2× with 200 mL 10% K2CO3,aq
|
Type
|
CONCENTRATION
|
Details
|
After concentration to ˜100 mL the crystallized material
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed with MTBE
|
Type
|
CUSTOM
|
Details
|
dried
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |